molecular formula C18H18N6O3 B7707273 1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

Cat. No.: B7707273
M. Wt: 366.4 g/mol
InChI Key: ABQQOEULGPCBDC-UHFFFAOYSA-N
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Description

1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a nitro group, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the pyridine ring with the oxadiazole and piperazine moieties under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions, depending on the specific reaction.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications.

Scientific Research Applications

1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research is conducted to explore its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group and the heterocyclic rings play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-triazol-3-YL]phenyl}piperazine: Similar structure but with a triazole ring instead of an oxadiazole ring.

    1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,3,4-oxadiazol-3-YL]phenyl}piperazine: Similar structure but with a different oxadiazole isomer.

Uniqueness

1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring, in particular, provides unique electronic characteristics that can be exploited in various applications.

Properties

IUPAC Name

3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-22-7-9-23(10-8-22)15-5-4-13(11-16(15)24(25)26)17-20-18(27-21-17)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQQOEULGPCBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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